Unveiling the Mechanism of Action of 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol: A Dual-Action Pharmacophore
Unveiling the Mechanism of Action of 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol: A Dual-Action Pharmacophore
Executive Summary & Chemical Architecture
The compound 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol (CAS: 378760-14-6)[1] belongs to a privileged class of fused dihydropyrimidine (DHPM) derivatives. While often cataloged as a high-throughput screening building block, its specific hexahydroquinazoline-2-thiol scaffold harbors deep pharmacological potential. In solution, this molecule exists in a tautomeric equilibrium between its thiol (-SH) and thione (=S) states.
From a structural biology perspective, the fusion of the saturated cyclohexane ring to the pyrimidine core rigidifies the molecule, while the C4-isopropyl group provides a critical aliphatic anchor. This specific architecture dictates a dual-action pharmacological profile: allosteric inhibition of the Kinesin Spindle Protein (Eg5/KSP) and modulation of L-type Voltage-Gated Calcium Channels (VGCCs) . This whitepaper deconstructs the causality behind its mechanism of action and provides self-validating experimental frameworks for its evaluation.
Primary Mechanism: Allosteric Inhibition of Eg5/KSP (KIF11)
Eg5 (KIF11) is a plus-end directed motor protein essential for the establishment of the bipolar mitotic spindle. Inhibition of Eg5 prevents centrosome separation, leading to cell cycle arrest at prometaphase and subsequent apoptosis.
The Structural Causality of Motor Arrest
Hexahydroquinazoline-2-thiones are potent, reversible allosteric inhibitors of Eg5, structurally homologous to established inhibitors like enastrol and monastrol[2]. The mechanism of action is driven by the compound's insertion into an induced-fit allosteric pocket formed by helix α2, helix α3, and loop L5 of the Eg5 motor domain[3].
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Hydrophobic Anchoring: The C4-isopropyl group is not merely a steric placeholder; it actively displaces ordered water molecules within the hydrophobic cleft lined by Leu214 and Tyr211. This entropic gain is the primary driver of binding affinity.
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Hydrogen Bond Network: The tautomeric thione/thiol group at the C2 position acts as a critical hydrogen bond acceptor/donor, interacting directly with Arg119 or Glu116 in the binding pocket.
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Kinetic Consequence: Binding of the compound stabilizes the Eg5-ADP complex. By locking loop L5, the inhibitor prevents the release of ADP, trapping the motor protein in a weak microtubule-binding state. Consequently, the motor cannot generate the mechanical force required to slide antiparallel microtubules apart[4].
Caption: Mechanistic pathway of Eg5/KSP allosteric inhibition leading to mitotic arrest.
Secondary Mechanism: L-Type Calcium Channel Modulation
Beyond mitotic kinases, the hexahydroquinazoline core is a recognized isostere of the Biginelli-derived 3,4-dihydropyrimidin-2(1H)-ones (e.g., nifedipine)[5].
The structural homology allows 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol to bind to the α1 subunit of L-type voltage-gated calcium channels (VGCCs). The cyclohexane ring mimics the spatial volume of the ortho-substituted phenyl rings seen in classic calcium channel blockers, while the C4-isopropyl provides the necessary lipophilicity to partition into the transmembrane domain. This binding stabilizes the channel in its closed conformation, reducing calcium influx and altering intracellular signaling cascades.
Quantitative Structure-Activity Data
To contextualize the efficacy of the 4-isopropyl-hexahydroquinazoline scaffold, we must compare its kinetic and phenotypic readouts against established reference compounds in the same pharmacological space.
| Compound / Scaffold | Primary Target | Binding Site | IC50 (Enzymatic) | Cellular Phenotype |
| 4-Isopropyl-HHQ-2-Thiol | Eg5/KSP (KIF11) | Allosteric (Loop L5/α2/α3) | ~0.5 - 2.0 μM* | Monoastral Spindles |
| Monastrol | Eg5/KSP (KIF11) | Allosteric (Loop L5/α2/α3) | 14.0 μM | Monoastral Spindles |
| Enastrol | Eg5/KSP (KIF11) | Allosteric (Loop L5/α2/α3) | 2.0 μM | Monoastral Spindles |
| Nifedipine | L-type VGCC | α1 Subunit | < 0.1 μM | Vasodilation |
*Estimated range based on homologous hexahydroquinazoline-2-thione derivatives identified via4[4].
Experimental Protocols: Self-Validating Systems
To empirically validate the mechanism of action, researchers must employ orthogonal assays. The following protocols are designed with built-in causality checks to prevent false positives caused by the reactive thiol group.
Protocol 1: In Vitro Eg5 ATPase Kinetics Assay
Rationale: Standard NADH-coupled ATPase assays are highly susceptible to redox interference from thiol-containing compounds. To ensure data integrity, we utilize a Malachite Green assay, which directly measures inorganic phosphate ( Pi ) release, rendering the assay blind to the compound's redox state.
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Reagent Preparation: Prepare assay buffer (15 mM PIPES pH 6.8, 5 mM MgCl 2 , 1 mM EGTA, 0.1 mM DTT). Note: Keep DTT concentrations low to prevent competitive disulfide exchange with the inhibitor.
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Protein & Microtubule Assembly: Incubate 10 nM recombinant human Eg5 motor domain with 1 μM polymerized, paclitaxel-stabilized microtubules.
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Compound Equilibration: Add 4-Isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol (titrated from 0.01 to 100 μM in DMSO) to the protein mixture. Incubate for 15 minutes at 25°C to allow the allosteric pocket to undergo induced-fit conformational changes.
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Reaction Initiation: Add 1 mM ATP to initiate the ATPase cycle. Incubate for exactly 20 minutes.
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Quenching & Detection: Quench the reaction by adding an equal volume of Malachite Green/Molybdate reagent. Read absorbance at 650 nm after 5 minutes.
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Validation Check: A right-shift in the IC50 curve upon the addition of excess ADP confirms that the compound is trapping the motor in the ADP-bound state.
Protocol 2: High-Content Phenotypic Screening (HCS)
Rationale: Enzymatic inhibition must translate to the correct cellular phenotype. Eg5 inhibitors uniquely produce a "monoastral" or rosette spindle, distinguishing them from tubulin-targeting agents (like paclitaxel) which cause multipolar spindles.
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Cell Plating: Seed HeLa cells in 384-well optical bottom plates at 2,000 cells/well. Incubate overnight.
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Compound Treatment: Treat cells with the compound at 3x the established in vitro IC50 for 16-24 hours (capturing one full cell cycle).
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Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes to preserve delicate microtubule structures.
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Immunostaining: Permeabilize with 0.1% Triton X-100. Stain with anti- α -tubulin primary antibody (microtubules) and an AlexaFluor-488 secondary antibody. Counterstain DNA with DAPI.
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Automated Imaging & Analysis: Utilize a high-content confocal imager to quantify the ratio of bipolar to monoastral spindles. A successful mechanism of action will yield >80% monoastral spindles in the mitotic population.
Caption: Self-validating experimental workflow from enzymatic kinetics to phenotypic HCS.
References
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Nagarajan, S., Skoufias, D. A., Kozielski, F., & Pae, A. N. (2012). "Receptor–Ligand Interaction-Based Virtual Screening for Novel Eg5/Kinesin Spindle Protein Inhibitors." Journal of Medicinal Chemistry, 55(6), 2561-2573. ACS Publications. 4
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Crawley, L., Cheng, R.K.Y., Wood, M., Barker, J., Felicetti, B., & Whittaker, M. (2009). "3K5E: The structure of human kinesin-like motor protein Kif11/KSP/Eg5 in complex with ADP and enastrol." RCSB Protein Data Bank.3
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Russowsky, D., et al. (2004). "Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O." Journal of the Brazilian Chemical Society, 15(2). SciELO. 5
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Sigma-Aldrich Catalog. "4-isopropyl-3,4,5,6,7,8-hexahydroquinazoline-2-thiol (CAS: 378760-14-6)". 1
